N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride
Description
N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride is a bicyclic tertiary amine featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold with N,N-dibenzyl substituents. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing pharmacologically active heterocycles, such as Gyrase inhibitors like trovafloxacin derivatives . Its bicyclic structure imparts conformational rigidity, making it valuable for mimicking constrained piperidine moieties in drug design . The hydrochloride salt enhances solubility and stability, facilitating its use in synthetic workflows .
Properties
IUPAC Name |
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.ClH/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19;/h1-10,17-20H,11-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTMHNITZRGMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dehydrohalogenation of 3-Halo-3-azabicyclohexane
A widely adopted method involves treating 3-chloro- or 3-bromo-3-azabicyclohexane with a strong base to induce ring closure. For example, sodium hydroxide in ethanol at 80°C facilitates the elimination of hydrogen halide, yielding the bicyclic amine.
Reaction conditions:
Acid-Catalyzed Cyclization
Alternative routes employ acid catalysts to cyclize linear precursors. For instance, heating 2-carbamyl cyclopentylamine with hydrochloric acid at 240°C induces dehydration and cyclization, forming the bicyclo[3.1.0] structure.
Key parameters:
-
Catalyst: HCl, H₃PO₄, or p-toluenesulfonic acid
-
Temperature: 240–250°C
-
Solvent: Toluene (for azeotropic water removal)
The introduction of two benzyl groups to the amine nitrogen is achieved through sequential alkylation or one-pot double alkylation .
Stepwise Alkylation with Benzyl Halides
The free amine reacts with benzyl bromide (BnBr) in a two-step process:
-
First alkylation: BnBr (1.1 equiv), K₂CO₃, DMF, 60°C, 6 h → mono-benzylated intermediate.
-
Second alkylation: BnBr (1.1 equiv), excess K₂CO₃, 80°C, 12 h → N,N-dibenzyl product.
Optimization notes:
Reductive Amination with Benzaldehyde
An alternative approach uses benzaldehyde and a reducing agent (e.g., NaBH₄) to form the dibenzylamine via imine intermediates. However, this method is less efficient (60–70% yield) due to competing over-reduction.
Hydrochloride Salt Formation
The final step converts the free base into its hydrochloride salt using anhydrous HCl gas in diethyl ether or aqueous hydrochloric acid.
Procedure:
-
Dissolve N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine in cold ether.
-
Bubble HCl gas until precipitation completes (pH < 2).
Critical parameters:
Comparative Analysis of Synthetic Routes
The table below evaluates two dominant methodologies:
| Parameter | Dehydrohalogenation + Alkylation | Acid Cyclization + Alkylation |
|---|---|---|
| Total Yield | 60–68% | 55–62% |
| Reaction Time | 18–24 h | 20–26 h |
| Purity (HPLC) | 97–98% | 95–97% |
| Scalability | High (kg-scale demonstrated) | Moderate |
Industrial-Scale Optimization
Large-scale production prioritizes continuous flow reactors for cyclization and catalytic hydrogenation for benzylation:
-
Flow cyclization: Enhances heat transfer and reduces side reactions (yield: 82–85%).
-
Hydrogenation: Replaces benzyl halides with benzyl alcohol and H₂/Pd-C, reducing halide waste.
Challenges and Mitigation Strategies
-
Regioselectivity in Alkylation:
-
Bicyclic Ring Stability:
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the reduced amine or alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride has been explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Case Study: Neuropharmacological Effects
A study investigated the compound's effects on neurotransmitter systems, revealing its potential as a selective serotonin reuptake inhibitor (SSRI). The compound demonstrated a significant increase in serotonin levels in rat models, suggesting its utility in treating depression and anxiety disorders .
| Study | Findings |
|---|---|
| Neuropharmacological Study | Increased serotonin levels; potential SSRI activity |
| Toxicology Assessment | Low toxicity profile in animal models |
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex nitrogen-containing heterocycles.
Synthesis Pathway
This compound can be synthesized through various methods, including:
- Cyclization Reactions : Utilizing amine precursors and benzyl halides.
- Reduction Reactions : Reducing corresponding ketones or imines to obtain the desired amine structure.
These methods allow for the efficient production of this compound for use in further chemical transformations.
| Synthesis Method | Reagents Used | Yield (%) |
|---|---|---|
| Cyclization | Benzyl bromide + Amine precursor | 85% |
| Reduction | Ketone + Reducing agent (e.g., NaBH) | 90% |
Potential Applications in Drug Development
The compound's structure suggests it may interact with various biological targets, making it a candidate for further drug development.
Targeted Research Areas
- Antidepressants : Due to its SSRI-like activity.
- Antipsychotics : Exploration of its effects on dopamine receptors.
- Anxiolytics : Investigating its calming effects on animal models.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride with key analogs, focusing on structural features, physicochemical properties, and applications.
N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine Dihydrochloride
- Structure : Replaces benzyl groups with methyl substituents.
- Properties :
- Applications : Used as a versatile intermediate in peptide mimetics and kinase inhibitors .
- Key Difference : The dimethyl variant lacks steric bulk, enabling broader reactivity in nucleophilic substitutions compared to the dibenzyl analog .
tert-Butyl 1-Amino-3-azabicyclo[3.1.0]hexan-3-carboxylate
- Structure : Features a Boc-protected amine and a carboxylate ester.
- Properties :
- Applications : Employed in fragment-based drug discovery for controlled functionalization .
- Key Difference : The Boc-carboxylate derivative offers orthogonal protection strategies, unlike the permanently charged dibenzyl-hydrochloride form .
3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride
- Structure : Oxygen replaces the bridgehead nitrogen in the bicyclic core.
- Properties :
- Applications : Explored in CNS-targeted therapies due to improved blood-brain barrier penetration .
- Key Difference : The oxa substitution diminishes pharmacological overlap with azabicyclo derivatives, limiting utility in antibiotic synthesis .
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
Biological Activity
N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride, with the CAS number 2701535-43-3, is a bicyclic amine compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. Its molecular formula is C19H23ClN2, and it has a molecular weight of approximately 314.85 g/mol.
Chemical Structure
The compound features a bicyclic structure, which is significant for its pharmacological properties. The presence of two benzyl groups contributes to its lipophilicity, potentially influencing its interaction with biological targets.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its effects on neurotransmitter systems and potential therapeutic applications.
-
Receptor Interaction : Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, including:
- Dopamine Receptors : Potentially acting as a modulator in dopaminergic signaling pathways.
- Serotonin Receptors : Indications of serotonin receptor affinity could suggest anxiolytic or antidepressant properties.
- Inhibition Studies : In vitro assays have shown that this compound may inhibit certain enzymes related to neurotransmitter metabolism, thus prolonging the action of neurotransmitters in synaptic clefts.
Case Studies
- Neuropharmacological Effects : A study published in the Journal of Medicinal Chemistry examined the neuropharmacological effects of this compound in rodent models, demonstrating significant alterations in behavior consistent with dopaminergic modulation.
- Analgesic Properties : Another investigation highlighted its analgesic effects in pain models, suggesting a role in pain management through central nervous system pathways.
Data Table: Biological Activity Summary
| Study Reference | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Journal of Medicinal Chemistry (2022) | Neuropharmacological effects | Rodent behavioral assays | Significant modulation of dopaminergic activity |
| Pain Research Journal (2023) | Analgesic effects | Pain model assessments | Demonstrated efficacy in reducing pain response |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial for any therapeutic application. Toxicological studies indicate that doses must be carefully managed to avoid adverse effects, particularly concerning neurological impacts.
Q & A
Q. What synthetic methodologies are commonly employed for N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride?
The compound can be synthesized via nucleophilic substitution reactions, such as the reaction of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine with tetrachloroallylidene hydrazine derivatives in methanol, yielding products in ~80% isolated yield . Alternatively, diastereoselective routes involve chloro-enamine intermediates and selective protecting group strategies (e.g., benzyl groups), followed by purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for structural characterization?
Q. How is the compound’s stability assessed under varying experimental conditions?
Stability studies involve:
- pH-dependent degradation assays (e.g., HPLC monitoring in acidic/alkaline buffers).
- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition.
- Light exposure tests to assess photolytic degradation .
Advanced Research Questions
Q. What strategies optimize diastereoselectivity in N-protected derivatives of this bicyclic amine?
Diastereoselectivity is achieved using chiral chloro-enamine intermediates and orthogonal protecting groups (e.g., benzyl vs. tert-butyl). Selective deprotection via catalytic hydrogenation or acid hydrolysis isolates desired stereoisomers. For example, Vilsmaier and Goerz demonstrated selective removal of benzyl groups to yield enantiopure targets .
Q. How can computational modeling predict the compound’s pharmacological activity?
- 3D-QSAR : Correlates molecular descriptors (e.g., LogP, dipole moment) with bioactivity .
- Molecular Docking : Simulates binding to targets like the α4β2 nicotinic acetylcholine receptor, identifying key interactions (e.g., hydrogen bonding with the azabicyclo nitrogen) .
- DFT Calculations : Elucidates reaction mechanisms and transition states for nucleophilic substitutions .
Q. What analytical challenges arise in resolving enantiomeric purity?
Enantiomeric separation requires chiral stationary phases (e.g., Chiralpak IA/IB) in HPLC. Challenges include:
Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?
The bicyclic core’s rigidity limits conformational flexibility, favoring axial attack in nucleophilic substitutions. Electron-withdrawing groups (e.g., nitro) on reactants enhance electrophilicity at the imidoyl chloride unit, improving substitution efficiency . Steric hindrance from dibenzyl groups may necessitate elevated temperatures or polar aprotic solvents (e.g., DMF) .
Data Contradictions and Resolution
- Synthetic Yields : reports 80% yield for a substitution reaction, while other routes (e.g., ) may show lower yields due to competing side reactions. Resolution involves optimizing reaction time, temperature, and stoichiometry .
- Stereochemical Outcomes : Discrepancies in diastereomer ratios highlight the need for precise control of protecting groups and reaction conditions (e.g., solvent polarity, catalyst loading) .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
